Paniculoside II

Übersicht

Beschreibung

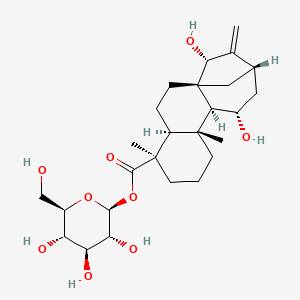

Paniculoside II is an ent-kaurene glycoside that can be isolated from the aerial parts of Hyalis argentea . It is a natural product found in Adenostemma lavenia, Adenostemma viscosum, and other organisms .

Molecular Structure Analysis

The molecular formula of this compound is C26H40O9 . The IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo [11.2.1.01,10.04,9]hexadecane-5-carboxylate . The molecular weight is 496.6 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 496.6 g/mol . The computed properties include a XLogP3-AA of 0.8 and a Hydrogen Bond Donor Count of 6 .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Aktivität

Paniculoside II hat nachweislich entzündungshemmende Eigenschaften. Es wurde gezeigt, dass es die Produktion von Stickstoffmonoxid (NO) in Lipopolysaccharid (LPS)-induzierten RAW264.7-Zellen hemmt {svg_1}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Entzündungskrankheiten eingesetzt werden könnte {svg_2}.

Zytotoxische Aktivität

This compound zeigt auch zytotoxische Aktivität. Es wurde gegen verschiedene Zelllinien getestet, darunter A549, MCF-7, Hep3B und PC3, und hat vielversprechende Ergebnisse gezeigt {svg_3}. Dies deutet darauf hin, dass this compound möglicherweise in der Krebstherapie eingesetzt werden könnte {svg_4}.

Glucosidase-Hemmung

This compound hat sich als hochwirksam gegen α-Glucosidase erwiesen, ein Enzym, das eine entscheidende Rolle im Kohlenhydratstoffwechsel spielt {svg_5}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte {svg_6}.

Antioxidative Aktivität

Obwohl es keinen direkten Zusammenhang mit this compound gibt, hat die Pflanze, aus der es gewonnen wird, Wedelia trilobata, nachweislich ein antioxidatives Potenzial {svg_7}. Da this compound ein Bestandteil dieser Pflanze ist, ist es möglich, dass es zu dieser antioxidativen Aktivität beiträgt.

Analgetische Aktivität

Auch hier gibt es keinen direkten Zusammenhang mit this compound, aber die Pflanze Wedelia trilobata hat nachweislich analgetische Eigenschaften {svg_8}. Als Bestandteil dieser Pflanze könnte this compound zu diesen Eigenschaften beitragen.

Antibakterielle Aktivität

Die Pflanze Wedelia trilobata, aus der this compound gewonnen wird, hat nachweislich antimikrobielle Eigenschaften {svg_9}. Es ist möglich, dass this compound zu diesen Eigenschaften beiträgt.

Biochemische Analyse

Biochemical Properties

Paniculoside II plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in the diterpenoid biosynthesis pathway . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound has been observed to interact with certain proteins that modulate its stability and activity within biological systems .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, it has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts by inhibiting or activating enzymes, which in turn affects various metabolic pathways . This compound has been found to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and cytotoxic activities . At higher doses, it can induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to diterpenoid biosynthesis . It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell . The compound’s role in these pathways underscores its importance in plant secondary metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches the appropriate sites within the cell, where it can interact with its target biomolecules and exert its biological effects .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,21-,22+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCCJDCXGVSWSO-WWXRUBGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)[C@H]4O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132161 | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-64-8 | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaur-16-en-18-oic acid, 11,15-dihydroxy-, β-D-glucopyranosyl ester, (4α,11β,15β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.